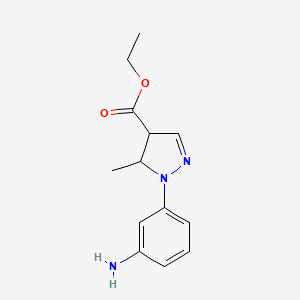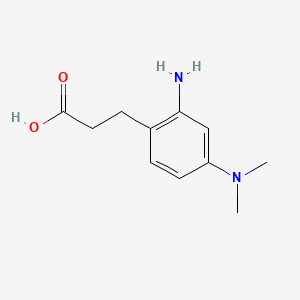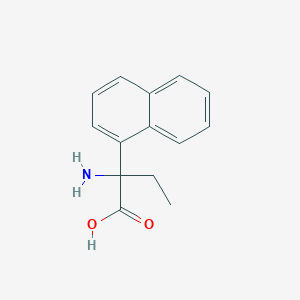![molecular formula C9H10ClN5 B11820711 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride is a versatile chemical compound with a complex structure. It holds immense potential in scientific research, offering a wide range of applications, including drug development, catalysis, and material science.
Preparation Methods
The preparation of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves several synthetic routes and reaction conditions. One common method is the transition-metal-catalyzed guanidine synthesis based on classical methods. This includes the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines .
Chemical Reactions Analysis
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, carbodiimides, and amines. Major products formed from these reactions include multisubstituted guanidines, which have important applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .
Scientific Research Applications
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a versatile building block for the synthesis of complex molecules In biology, it is used in the study of enzyme mechanisms and protein interactionsIn industry, it is used in catalysis and material science .
Mechanism of Action
The mechanism of action of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also shows DNA-binding affinity, suggesting that DNA minor groove binding could be a mechanism of action .
Comparison with Similar Compounds
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride can be compared with other similar compounds, such as N,N′-disubstituted guanidines. These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its wide range of applications and its potential in drug development and material science .
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific research fields. Its complex structure and wide range of applications make it a promising candidate for further study and development.
Properties
Molecular Formula |
C9H10ClN5 |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-[(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H |
InChI Key |
BTZYOSSNZSTZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)


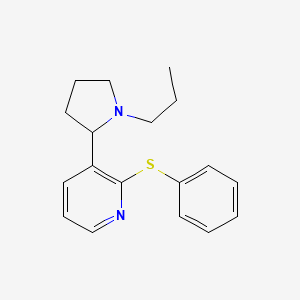
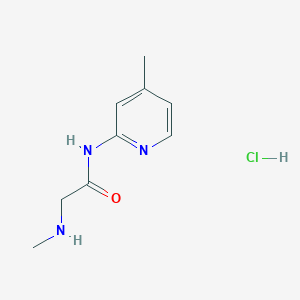
![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)




